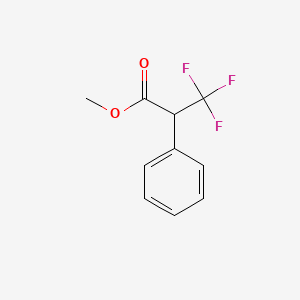

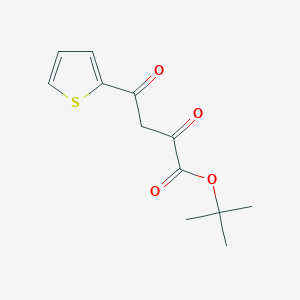

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

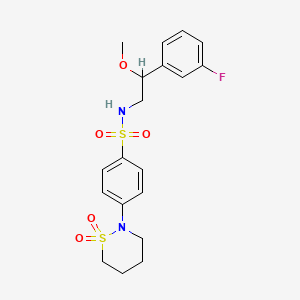

“Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” is a compound that has been synthesized and used in the creation of graphene aerogels . These aerogels are used as high-performance anode material for lithium-ion batteries .

Chemical Reactions Analysis

The compound is used in the creation of graphene aerogels, which are used as anode material for lithium-ion batteries . This suggests that it may undergo chemical reactions during the battery operation, but the specific reactions are not detailed in the available sources.Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Research highlights the utility of tert-butyl and thiophene-containing compounds in catalysis and organic synthesis. For instance, the use of rhodium-catalyzed enantioselective addition of arylboronic acids to generate complex organic structures demonstrates the critical role of these compounds in developing pharmaceuticals and fine chemicals (M. Storgaard, J. Ellman, 2009).

Materials Science

In materials science, tert-butyl and thiophene derivatives are central to the synthesis of conjugated polymers and organic sensitizers for solar cell applications. For example, novel donor-acceptor-donor type monomers have been studied for their electrochemical and optical properties, which are pivotal for photovoltaic applications (B. Zaifoglu, S. Hacioglu, Naime A. Unlu, A. Çırpan, L. Toppare, 2013). Additionally, the development of new conjugated polyradicals demonstrates the potential of these materials in creating high-spin organic polymers with unique electronic properties (M. Miyasaka, T. Yamazaki, H. Nishide, 2001).

Electrochemistry

Research into the electrochemical properties of tert-butyl and thiophene-based compounds has led to insights into their use in energy storage and electrochromic devices. The synthesis and electropolymerization of benzimidazole derivatives with different donor units reveal significant effects on the optical and electronic properties of the resulting polymers, which are relevant for applications in organic electronics and electrochromic devices (Ali Can Ozelcaglayan, Merve Şendur, Naime Akbaşoğlu, D. Apaydin, A. Çırpan, L. Toppare, 2012).

Mecanismo De Acción

Mode of Action

It’s known that the compound can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate, by partially connecting dpps nanorods through graphene .

Result of Action

It’s known that the compound can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .

Propiedades

IUPAC Name |

tert-butyl 2,4-dioxo-4-thiophen-2-ylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-12(2,3)16-11(15)9(14)7-8(13)10-5-4-6-17-10/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVOWIUCGFKCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)

![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)

![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)

![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)